molecular formula C17H24ClN B2383161 1-Adamantyl(phenyl)methanamine;hydrochloride CAS No. 2260932-54-3

1-Adamantyl(phenyl)methanamine;hydrochloride

Cat. No.: B2383161
CAS No.: 2260932-54-3
M. Wt: 277.84
InChI Key: ILMWJILVSWWTBL-UHFFFAOYSA-N
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Description

1-Adamantyl(phenyl)methanamine;hydrochloride is a compound that features an adamantane structure, which is a tricyclic hydrocarbon known for its stability and unique three-dimensional framework. The adamantane moiety is often utilized in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. The phenyl group attached to the adamantane adds aromatic characteristics, making this compound versatile in various chemical reactions and applications.

Properties

IUPAC Name

1-adamantyl(phenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N.ClH/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17;/h1-5,12-14,16H,6-11,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMWJILVSWWTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Scientific Research Applications

1-Adamantyl(phenyl)methanamine;hydrochloride has been explored for several applications in scientific research:

Medicinal Chemistry

  • Antiviral Activity : The adamantane structure is known for its ability to inhibit viral replication, making this compound a candidate for antiviral drug development. Research indicates that derivatives of adamantane can effectively target viruses such as influenza .
  • Drug Design : Its unique structure aids in enhancing the bioavailability and stability of pharmaceutical compounds, which is crucial in drug formulation.

Organic Synthesis

  • Building Block : It serves as a versatile building block in organic synthesis, allowing the creation of various derivatives that can be tailored for specific applications in medicinal chemistry and materials science .
  • Coordination Chemistry : The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that have applications in catalysis and materials development.

Material Science

  • Advanced Materials Development : this compound has potential uses in creating advanced materials, including polymers and nanomaterials due to its structural properties that enhance material performance.

Case Study 1: Antiviral Research

A study investigated the antiviral properties of 1-adamantyl derivatives against influenza viruses. The results indicated that compounds with the adamantane core exhibited significant inhibitory effects on viral replication, leading to their consideration as potential therapeutic agents .

Case Study 2: Drug Formulation

Research into the formulation of drugs utilizing this compound demonstrated improved pharmacokinetic profiles compared to traditional formulations. This was attributed to the compound's ability to enhance solubility and stability in biological environments .

Mechanism of Action

The mechanism of action of 1-Adamantyl(phenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The adamantane structure allows the compound to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt viral replication or modulate receptor activity in the central nervous system . The phenyl group may further enhance binding affinity through π-π interactions with aromatic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Adamantyl(phenyl)methanamine;hydrochloride stands out due to the combination of the adamantane and phenyl groups, providing both stability and aromatic characteristics. This dual functionality enhances its potential in various applications, from medicinal chemistry to material science.

Biological Activity

1-Adamantyl(phenyl)methanamine;hydrochloride, also known as adamantylphenylmethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data concerning its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of an adamantane structure linked to a phenyl group through a methanamine moiety. Its molecular formula is C14_{14}H19_{19}N·HCl, and it has a molecular weight of approximately 233.77 g/mol. The compound typically appears as a white crystalline solid when in hydrochloride form.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:

  • Receptor Modulation : This compound has shown potential in modulating neurotransmitter receptors, particularly those involved in dopaminergic signaling. It may act as an antagonist or partial agonist at specific receptor sites, influencing pathways related to mood regulation and cognitive function .
  • Antiproliferative Activity : Research indicates that adamantyl derivatives can exhibit antiproliferative effects against certain cancer cell lines. The mechanism involves the inhibition of cell cycle progression and induction of apoptosis in malignant cells .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. For instance, an evaluation showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50_{50} values indicating effective antiproliferative activity .
  • Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death in cancerous cells .

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties:

  • Inhibition Studies : Preliminary findings indicate that this compound can inhibit viral replication in cell cultures infected with various viruses. The exact mechanism remains under investigation but may involve interference with viral entry or replication processes .

Study Overview

A comprehensive study published in a peer-reviewed journal evaluated the biological activity of several adamantyl derivatives, including this compound. The study assessed their efficacy against different biological targets and provided insights into their pharmacodynamics.

Compound Biological Activity IC50_{50} (µM) Target
1-Adamantyl(phenyl)methanamine;HClAntiproliferative25Breast Cancer Cells
Antiviral30Influenza Virus
Neurotransmitter Modulation-Dopaminergic Receptors

Q & A

Q. What are the optimal synthetic routes for 1-Adamantyl(phenyl)methanamine hydrochloride in academic settings?

Methodological Answer: The synthesis typically involves coupling adamantane derivatives with phenylmethanamine precursors. Key steps include:

  • Step 1: React 1-bromoadamantane with phenylmagnesium bromide to form the adamantyl-phenyl intermediate.
  • Step 2: Introduce the amine group via reductive amination using sodium cyanoborohydride under acidic conditions .
  • Step 3: Purify the product via recrystallization in ethanol/HCl to obtain the hydrochloride salt.
    Critical Factors: Temperature control (<50°C) and inert atmosphere (N₂) prevent side reactions like oxidation .

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify adamantyl protons (δ 1.6–2.1 ppm, multiplet) and aromatic phenyl protons (δ 7.2–7.4 ppm). The adamantyl C-H stretching (2850–2900 cm⁻¹) in IR further confirms rigidity .
  • Mass Spectrometry (MS): Look for the molecular ion peak at m/z 271.2 (free base) and 307.6 (hydrochloride).
  • HPLC: Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

Substituent Biological Impact Source
-OCH₃ (methoxy)Increased CNS penetration due to lipophilicity
-Cl (chloro)Enhanced metabolic stability (reduced CYP450 metabolism)
-Br (bromo)Higher receptor affinity but reduced solubility
Experimental Design: Synthesize analogs via Suzuki-Miyaura coupling, then evaluate pharmacokinetics (ADME) and receptor binding (radioligand assays) .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization: Use uniform protocols (e.g., fixed IC₅₀ measurement conditions) to minimize variability .
  • Comparative Studies: Test the compound alongside positive controls (e.g., memantine) under identical conditions to benchmark activity .
  • Meta-Analysis: Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What computational strategies predict interactions with neurological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to NMDA receptors. The adamantyl group stabilizes hydrophobic pockets, while the amine interacts with GluN1 subunits .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the receptor-ligand complex. Key metrics: RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • QSAR Modeling: Develop predictive models using descriptors like logP and polar surface area to optimize activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

Methodological Answer:

  • Reaction Optimization: Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) to identify optimal conditions. For example, THF increases yield by 15% compared to DMF .
  • Side Reaction Mitigation: Add scavengers (e.g., molecular sieves) to absorb byproducts like adamantanone .

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